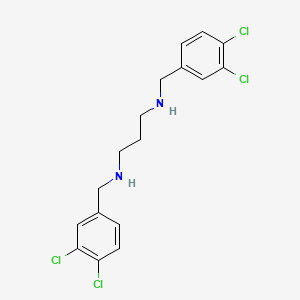
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is an organic compound characterized by the presence of two 3,4-dichlorobenzyl groups attached to a 1,3-propanediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-propanediamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2 (3,4-dichlorobenzyl chloride) + 1,3-propanediamine→this compound+2HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with fewer chlorines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学研究应用
Chemistry
In chemistry, N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dichlorobenzyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its dichlorobenzyl groups provide unique properties that can be exploited in various industrial processes.
作用机制
The mechanism by which N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The dichlorobenzyl groups can enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,5-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,4-difluorobenzyl)-1,3-propanediamine
Uniqueness
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
属性
CAS 编号 |
6952-98-3 |
|---|---|
分子式 |
C17H18Cl4N2 |
分子量 |
392.1 g/mol |
IUPAC 名称 |
N,N'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2 |
InChI 键 |
XEHSYSDCVMIGHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNCCCNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



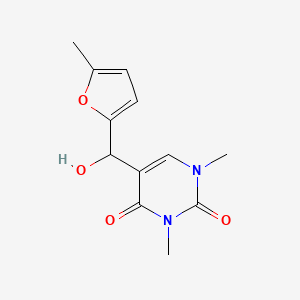
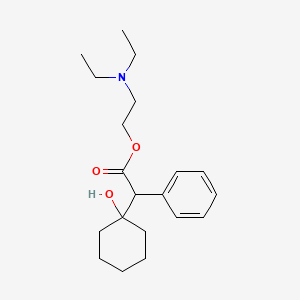
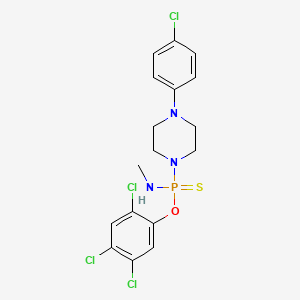
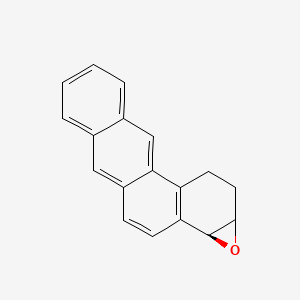
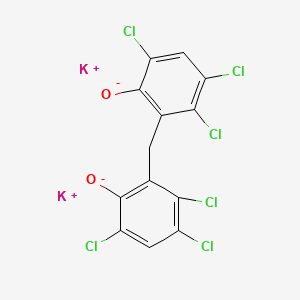
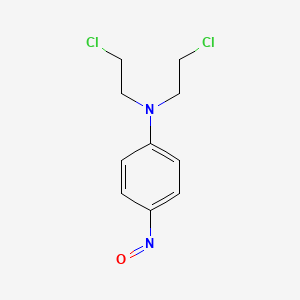


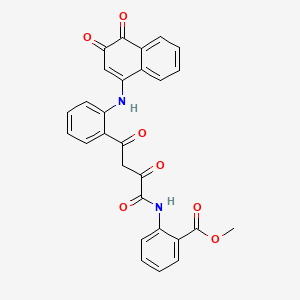

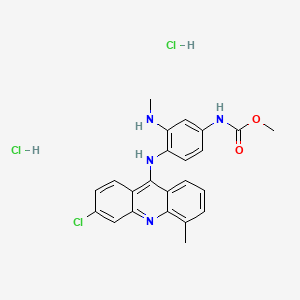
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)

